![molecular formula C6H7N3O2 B2578578 1-Méthyl-5-[(E)-2-nitroéthényl]pyrazole CAS No. 1603978-88-6](/img/structure/B2578578.png)
1-Méthyl-5-[(E)-2-nitroéthényl]pyrazole
Vue d'ensemble
Description
“1-Methyl-5-[(E)-2-nitroethenyl]pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms at adjacent positions and three carbon atoms . They are known for their diverse and valuable synthetic, biological, and photophysical properties .
Synthesis Analysis
Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Les dérivés de 1-méthyl-5-[(E)-2-nitroéthényl]pyrazole se sont révélés prometteurs en chimie médicinale. Les chercheurs explorent leur potentiel en tant que :
- Agents anticancéreux : Certains dérivés du pyrazole présentent une activité antiproliférative contre les cellules cancéreuses .
- Composés anti-inflammatoires : Ces dérivés peuvent moduler les voies inflammatoires .
- Agents antibactériens : Certains pyrazoles présentent des propriétés antibactériennes .
Produits agrochimiques
Les dérivés de this compound trouvent des applications en agriculture :
- Pesticides et herbicides : Les chercheurs étudient leur efficacité en tant qu'agents de protection des cultures .
Science des matériaux
Les dérivés du pyrazole contribuent à la science des matériaux :
- Ligands pour la chimie de coordination : Ces composés peuvent servir de ligands dans des complexes de coordination .
- Propriétés photophysiques : Certains pyrazoles présentent un comportement photophysique intéressant .
Synthèse organique
Les dérivés de this compound sont des intermédiaires de synthèse précieux :
- Transformations de groupes fonctionnels : Les chercheurs les utilisent pour créer des structures plus complexes par le biais de réactions de fonctionnalisation .
Applications industrielles
Ces dérivés présentent une pertinence industrielle :
- Intermédiaires pharmaceutiques : Ils jouent un rôle dans la synthèse de composés pharmaceutiques .
- Produits chimiques fins : Les pyrazoles contribuent à la production de produits chimiques importants sur le plan industriel .
Bioactivités
Les dérivés de this compound peuvent présenter une bioactivité :
Orientations Futures
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mécanisme D'action
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . They have been found to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
For instance, some pyrazole derivatives have been reported to inhibit certain enzymes, thereby disrupting the normal functioning of the target cells .
Biochemical Pathways
Pyrazole derivatives have been known to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Pyrazole derivatives have been known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of pyrazole derivatives .
Analyse Biochimique
Biochemical Properties
1-Methyl-5-[(E)-2-nitroethenyl]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . The compound’s nitroethenyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modifying their function . Additionally, 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole can interact with DNA, potentially leading to changes in gene expression .
Cellular Effects
1-Methyl-5-[(E)-2-nitroethenyl]pyrazole exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, leading to altered cellular responses . In terms of cellular metabolism, 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole can affect the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of cyclooxygenase by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Its degradation products can also exert biological effects, which may differ from those of the parent compound . Long-term exposure to 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole vary with different dosages in animal models. At low doses, the compound has been shown to exert anti-inflammatory and analgesic effects . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .
Metabolic Pathways
1-Methyl-5-[(E)-2-nitroethenyl]pyrazole is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes reduction of the nitro group to form amino derivatives, which can further conjugate with glucuronic acid or sulfate for excretion . These metabolic transformations can influence the compound’s activity and toxicity .
Transport and Distribution
The transport and distribution of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole within tissues can also affect its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
1-Methyl-5-[(E)-2-nitroethenyl]pyrazole exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation, can affect its subcellular distribution and targeting to specific compartments or organelles . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
Propriétés
IUPAC Name |
1-methyl-5-[(E)-2-nitroethenyl]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-8-6(2-4-7-8)3-5-9(10)11/h2-5H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVAQSRWYVCNQ-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603978-88-6 | |
| Record name | 1-methyl-5-(2-nitroethenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


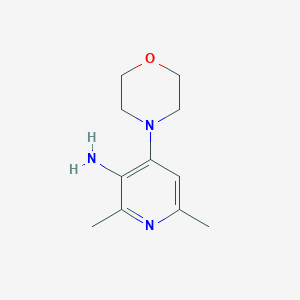
![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)
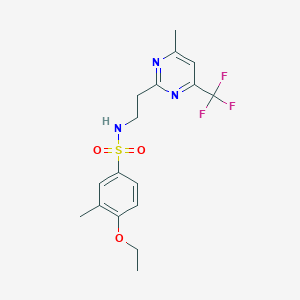
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2578506.png)
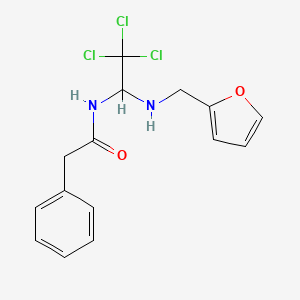
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)
![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)
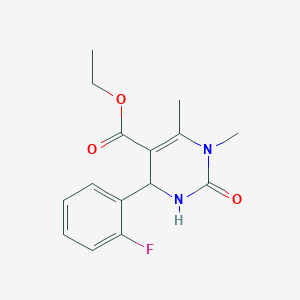
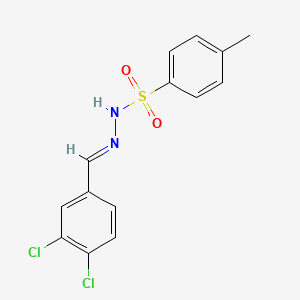
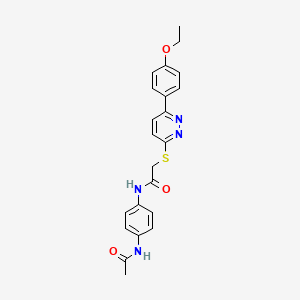
![3-cyclopropyl-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2578518.png)
